(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine
Overview
Description
(2S,4S)-(-)-N-BOC-4-Diphenylphosphino-2-diphenylphosphinomethyl-pyrrolidine is a chiral molecule that has been used in a variety of scientific research applications. It is synthesized using a specific method and is known to have a number of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
“(S,S)-BPPM” is used in organic synthesis. It’s a type of organophosphorus compound, which are commonly used in the synthesis of various organic materials .
Pharmaceuticals
“(S,S)-BPPM” has been used in the pharmaceutical industry. For instance, it has been used in the synthesis of precursors for radiolabeled compounds .
Glioma Imaging
One of the most promising applications of “(S,S)-BPPM” is in the field of medical imaging. Specifically, it has been used in the synthesis of a compound for glioma imaging. This compound can penetrate the blood-brain barrier and image gliomas with high contrast .
Diagnosis and Efficacy Evaluation
“(S,S)-BPPM” is expected to be further applied in the diagnosis and efficacy evaluation of clinical glioma .
Tumor-Targeting Radioligands
“(S,S)-BPPM” could potentially be used in the development of tumor-targeting radioligands for molecular imaging and therapy .
Research Use Only (RUO)
Currently, “(S,S)-BPPM” is classified as a Research Use Only (RUO) product. This means it’s primarily used in laboratory research and is not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
tert-butyl (2S,4S)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKBYZEJOQYIM-UCGGBYDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977042 | |
Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61478-28-2 | |
Record name | tert-Butyl 4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-1-tert-Butoxycarbonyl-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What type of reactions can (S,S)-BPPM catalyze?
A1: (S,S)-BPPM is notably effective in enantioselective catalysis, specifically in reactions involving transition metals. The research highlights its use in:
Q2: Why is (S,S)-BPPM considered a privileged ligand in asymmetric catalysis?
A2: Several structural features contribute to the effectiveness of (S,S)-BPPM as a chiral ligand:
- C2 Symmetry: The molecule's C2 symmetry allows for efficient transfer of chirality to the reaction center, leading to high enantioselectivity. []
- Seven-Membered Chelate Ring Formation: (S,S)-BPPM forms stable seven-membered chelate rings with transition metals like Platinum (Pt). This ring size is often favored in catalytic systems, providing optimal steric control and stability. []
- Atropoisomerism: The diphenylphosphino groups on the pyrrolidine ring can adopt different spatial arrangements due to restricted rotation (atropoisomerism). This property enhances the ligand's ability to create a chiral environment around the metal center, further promoting enantioselective reactions. []
Q3: Are there limitations to using (S,S)-BPPM in catalysis?
A3: While a versatile ligand, (S,S)-BPPM might have limitations:
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